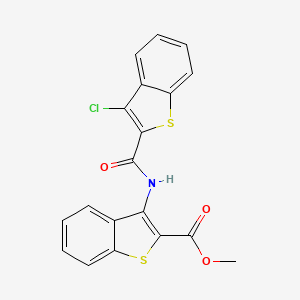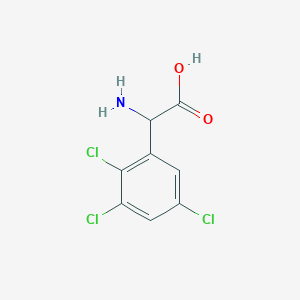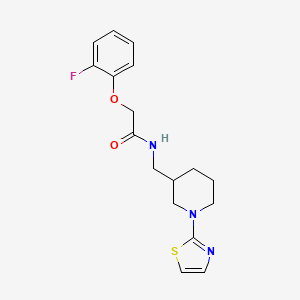![molecular formula C12H13F3O2 B2472707 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid CAS No. 1518241-73-0](/img/structure/B2472707.png)
3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid is an organic compound with the molecular formula C12H13F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)benzene and 3-methylbutanoic acid.
Friedel-Crafts Alkylation: The first step involves the Friedel-Crafts alkylation of 2-(trifluoromethyl)benzene with 3-methylbutanoic acid in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). This reaction forms the desired product with the trifluoromethyl group attached to the phenyl ring.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the efficient production of high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid has several scientific research applications:
Pharmaceuticals: The compound is used as a building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique structure contributes to the development of drugs with improved pharmacokinetic properties.
Materials Science: The trifluoromethyl group imparts unique properties to materials, making the compound useful in the development of advanced materials with enhanced thermal stability and chemical resistance.
Organic Synthesis: The compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules with specific functional groups.
Biological Studies: Researchers use the compound to study the effects of trifluoromethyl groups on biological systems, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards its targets, affecting various biochemical pathways. For example, it may inhibit specific enzymes involved in metabolic processes or modulate receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-3-[2-(trifluoromethyl)phenyl]propanoic acid: Similar structure but with a propanoic acid moiety instead of butanoic acid.
3-Methyl-3-[2-(trifluoromethyl)phenyl]pentanoic acid: Similar structure but with a pentanoic acid moiety instead of butanoic acid.
2-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl group attached to a benzoic acid moiety.
Uniqueness
3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring and the presence of a butanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
IUPAC Name |
3-methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c1-11(2,7-10(16)17)8-5-3-4-6-9(8)12(13,14)15/h3-6H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXGRVBZNDYMLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3-{[(4-Methoxyphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2472624.png)

![N-cyano-3-ethyl-N-{[3-(methanesulfonylmethyl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B2472631.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide](/img/structure/B2472632.png)

![[2-(2-Methyl-4-pyridinyl)ethyl]amine dihydrochloride](/img/structure/B2472634.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2472636.png)


![4-Methoxy-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2472641.png)




